molecular formula C6H12FNO B12995978 (4-Fluoropiperidin-3-yl)methanol

(4-Fluoropiperidin-3-yl)methanol

Cat. No.: B12995978
M. Wt: 133.16 g/mol
InChI Key: FKPAHAJSRPJOLN-UHFFFAOYSA-N
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Description

(4-Fluoropiperidin-3-yl)methanol is a chemical compound with the molecular formula C₆H₁₂FNO It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The fluorine atom is attached to the fourth carbon of the piperidine ring, and a hydroxymethyl group is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoropiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The hydroxymethyl group can be introduced through a reduction reaction using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of fluorinated piperidine derivatives in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropiperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to (4-Fluoropiperidin-3-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: (4-Fluoropiperidin-3-yl)carboxylic acid.

    Reduction: (4-Fluoropiperidin-3-yl)methane.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoropiperidin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Fluoropiperidin-3-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloropiperidin-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (4-Bromopiperidin-3-yl)methanol: Similar structure but with a bromine atom instead of fluorine.

    (4-Iodopiperidin-3-yl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(4-Fluoropiperidin-3-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its halogenated counterparts.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

(4-fluoropiperidin-3-yl)methanol

InChI

InChI=1S/C6H12FNO/c7-6-1-2-8-3-5(6)4-9/h5-6,8-9H,1-4H2

InChI Key

FKPAHAJSRPJOLN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1F)CO

Origin of Product

United States

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